(2-Amino-3-fluoropyridin-4-YL)boronic acid
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Overview
Description
(2-Amino-3-fluoropyridin-4-YL)boronic acid is a boronic acid derivative with the molecular formula C5H6BFN2O2 and a molecular weight of 155.92 g/mol . This compound is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 3-position, and a boronic acid group at the 4-position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-fluoropyridin-4-YL)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. For example, 4-bromo-2-fluoropyridine can be coupled with triisopropyl borate under Suzuki-Miyaura conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key factors include the choice of catalyst, solvent, and reaction temperature .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-fluoropyridin-4-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic acids with halides or triflates in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The amino and fluorine groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, boronic esters, and borates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Amino-3-fluoropyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Amino-3-fluoropyridin-4-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active molecules . The amino and fluorine groups on the pyridine ring can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine-4-boronic acid: Similar structure but lacks the amino group at the 2-position.
3-Fluoropyridine-4-boronic acid: Similar structure but lacks the amino group and has the fluorine atom at the 3-position.
4-Pyridinylboronic acid: Lacks both the amino and fluorine groups.
Uniqueness
(2-Amino-3-fluoropyridin-4-YL)boronic acid is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(2-amino-3-fluoropyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BFN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCPDXQDKCPNOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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